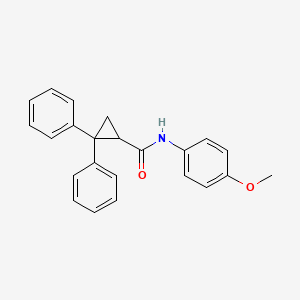![molecular formula C14H20ClNO2S B5231783 N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide, also known as ATOX1, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of copper-transporting P-type ATPases (ATP7A and ATP7B), which are essential for copper homeostasis in cells. Inhibition of these transporters by ATOX1 leads to copper accumulation in the cytoplasm, resulting in cell death.
Mechanism of Action
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide inhibits ATP7A and ATP7B, which are copper-transporting P-type ATPases that play a crucial role in copper homeostasis in cells. These transporters are responsible for transporting copper from the cytoplasm to the Golgi apparatus for incorporation into copper-dependent enzymes. Inhibition of ATP7A and ATP7B by N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide leads to copper accumulation in the cytoplasm, which induces oxidative stress and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of copper-dependent enzymes such as superoxide dismutase and cytochrome c oxidase. N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has also been shown to bind to other proteins such as p53 and HIF-1α, which are involved in cell cycle regulation and angiogenesis, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide is its potent anticancer activity, which makes it a promising candidate for cancer therapy. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been shown to enhance the efficacy of chemotherapy drugs, which could potentially reduce the dosage and side effects of these drugs. However, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has some limitations for lab experiments. It is a highly reactive molecule that can form adducts with other biomolecules, which can complicate its analysis. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has poor solubility in aqueous solutions, which can limit its use in in vitro assays.
Future Directions
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its structure to improve its potency and selectivity. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide could be studied for its potential as a therapeutic agent for other diseases such as Alzheimer's disease, which is characterized by copper accumulation in the brain. Finally, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide could be studied for its potential as a diagnostic tool for cancer, as copper accumulation is a hallmark of many types of cancer.
Synthesis Methods
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide can be synthesized by reacting 4-chlorophenoxyacetic acid with tert-butylthioethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for a few hours. The resulting product is purified by column chromatography using a suitable solvent system.
Scientific Research Applications
N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin by increasing their intracellular accumulation. In addition, N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide has been studied for its potential as a therapeutic agent for Wilson's disease, a genetic disorder characterized by copper accumulation in the liver and brain.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c1-14(2,3)19-9-8-16-13(17)10-18-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDOQNFEXRCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-(4-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)


![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)

![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)